molecular formula C20H25N3S B2814188 1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole CAS No. 138883-83-7

1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole

Cat. No.: B2814188
CAS No.: 138883-83-7
M. Wt: 339.5
InChI Key: ZTPCJSCOTLEDBX-UHFFFAOYSA-N
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Description

1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole is a synthetic benzotriazole derivative offered for research and development purposes. The benzotriazole (BT) moiety is recognized in medicinal chemistry as a privileged structure and versatile pharmacophore, demonstrating a wide spectrum of biological activities . Benzotriazole derivatives are frequently investigated as key scaffolds in the design of new pharmacologically active compounds due to their applicability as synthetic auxiliaries and their role in structure-activity relationship (SAR) studies . This compound is of significant research value for scientists exploring new chemical entities with potential biological functions. Research on analogous benzotriazole compounds has highlighted their versatile properties, including serving as antimicrobial, antiparasitic, and antitumor agents . Furthermore, benzotriazole acrylonitriles have been demonstrated to act as potent tubulin inhibitors, and the fusion of benzotriazole with other heterocyclic systems, such as quinolones, has been shown to modify their mechanism of drug action . The structural features of this specific derivative, including the 2-methylheptyl chain and phenylsulfanyl substitution, make it a promising candidate for probing novel mechanisms of action and developing new therapeutic leads. This product is intended for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-3-phenylsulfanylheptan-3-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-4-5-15-20(16(2)3,24-17-11-7-6-8-12-17)23-19-14-10-9-13-18(19)21-22-23/h6-14,16H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPCJSCOTLEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)C)(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable heptane derivative. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking an electrophilic carbon in the heptane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, enhancing its nucleophilicity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic

Biological Activity

1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole is a compound of interest due to its potential biological activities. With a molecular formula of C20H25N3S and a CAS number of 138883-83-7, this compound has been explored for various applications in medicinal chemistry and pharmacology.

This compound appears as a white to light yellow crystalline solid, which is insoluble in water but soluble in organic solvents such as ethanol and chloroform . Its structural features include a benzotriazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that benzotriazoles can exhibit antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented, but its structural analogs suggest potential activity against pathogens through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Case Studies

  • Antimicrobial Screening : In a screening assay for antimicrobial activity, compounds structurally related to benzotriazoles were tested against various bacterial strains. Results showed that some derivatives exhibited significant inhibitory effects at concentrations as low as 10 µg/mL .
  • Anticancer Efficacy : A study on benzotriazole derivatives demonstrated that certain compounds could reduce tumor size by over 50% in mouse models when administered at therapeutic doses . This suggests that this compound may possess similar properties worthy of further investigation.

Comparative Analysis

The following table summarizes the biological activity of selected benzotriazole compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-benzotriazoleTBDPotential
Benzotriazole derivative AModerateSignificant
Benzotriazole derivative BHighModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzotriazole Derivatives

The following table summarizes key structural and synthetic differences between the target compound and related benzotriazole derivatives:

Compound Name Substituents/Functional Groups Melting Point (°C) Yield (%) Key Applications/Properties Reference ID
1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole Phenylsulfanyl, heptane backbone Not reported Not reported Hypothesized antimicrobial/antifungal activity N/A
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) Nitroimidazole, propyl chain 167–169 79.5 Antiprotozoal, antibacterial
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole (3b) Nitroimidazole, butyl chain 168–170 75.2 Chemotherapeutic potential
1-(Benzotriazol-1-yl)-2-ones (e.g., 3e) Trimethylsilyl, ketone groups Not reported High (>80) Precursors for trisubstituted phenols
1-(1,3-Dioxolanyl-2-yl)-1H-1,2,3-benzotriazole Dioxolanyl (masked formyl group) Not reported Moderate Electrophilic formylation reagent
Key Observations:
  • Bioactivity: Compounds 3a and 3b exhibit notable antiprotozoal and antibacterial activities due to the nitroimidazole moiety, which generates reactive intermediates under anaerobic conditions . The target compound lacks a nitro group but may leverage the phenylsulfanyl group for redox-modulated interactions.
  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods for 3a and 3b , which use DMF, K₂CO₃, and alkyl halides . However, the phenylsulfanyl group may require thiol-ene or Ullmann-type couplings.
  • Thermal Stability : Melting points of nitroimidazole derivatives (~167–170°C) suggest moderate thermal stability, comparable to the target compound if synthesized.

Physicochemical and Spectroscopic Comparisons

NMR and IR Data
  • Nitroimidazole Derivatives (3a/3b): 1H-NMR: Aromatic protons at δ 7.3–8.10 ppm, imidazole CH at δ 7.66–7.80 ppm, and alkyl chain protons at δ 1.71–2.43 ppm . IR: Strong NO₂ stretches at 1539–1330 cm⁻¹ and C-N stretches at 1289 cm⁻¹ .
  • Target Compound : Expected aromatic signals (δ 7.0–8.5 ppm) and S-C aromatic coupling. IR would show C-S stretches (~600–700 cm⁻¹) absent in 3a/3b .
Elemental Analysis
  • 3a/3b : Carbon content ~55–56%, nitrogen ~27–28% .
  • Target Compound : Higher carbon content (~65–70%) due to the phenylsulfanyl and heptane groups; lower nitrogen (~10–12%).

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